Welcome to the BenchChem Online Store!
molecular formula C15H18O3 B8381611 1-[2-(2-Methoxyethoxy)ethoxy]naphthalene

1-[2-(2-Methoxyethoxy)ethoxy]naphthalene

Cat. No. B8381611
M. Wt: 246.30 g/mol
InChI Key: MPBHHDQAUYMBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08535869B2

Procedure details

In 110 g of dimethyl sulfoxide were dispersed 21.6 g (0.15 mol) of 1-naphthol, 27.4 g (0.1 mol) of 2-(2-methoxy-ethoxy)ethyl 4-toluenesulfonate, and 20.7 g (0.15 mol) of potassium carbonate. The dispersion was heated and stirred at 80° C. for 3 hours. After cooling, the solution was combined with 200 g of water and 200 g of toluene, from which an organic layer was separated. It was washed 2 times with 50 g of water, 5 times with 2.5 wt % sodium hydroxide aqueous solution and then 4 times with 100 g of water. The organic layer was concentrated, obtaining 21 g of oily matter. On vacuum distillation (120° C./0.06 Torr), 18.6 g of the target compound was recovered (yield 75%).
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
27.4 g
Type
reactant
Reaction Step Two
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
110 g
Type
solvent
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C1(C)C=CC(S(O[CH2:22][CH2:23][O:24][CH2:25][CH2:26][O:27][CH3:28])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O.C1(C)C=CC=CC=1>[CH3:28][O:27][CH2:26][CH2:25][O:24][CH2:23][CH2:22][O:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
27.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCOCCOC)C
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
110 g
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The dispersion was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
It was washed 2 times with 50 g of water, 5 times with 2.5 wt % sodium hydroxide aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
obtaining 21 g of oily matter
DISTILLATION
Type
DISTILLATION
Details
On vacuum distillation (120° C./0.06 Torr), 18.6 g of the target compound
CUSTOM
Type
CUSTOM
Details
was recovered (yield 75%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COCCOCCOC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.